Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester, an acetamido group, and a chlorine atom attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of o-hydroxyaryl ketones with suitable reagents.
Introduction of Functional Groups: The acetamido group can be introduced through acylation reactions using acetic anhydride or acetyl chloride. The chlorine atom can be introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Ethyl 3-acetamido-5-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a benzothiophene core instead of a benzofuran core.
Uniqueness
Ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran core.
Properties
CAS No. |
329210-30-2 |
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Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
ethyl 3-acetamido-5-chloro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-3-18-13(17)12-11(15-7(2)16)9-6-8(14)4-5-10(9)19-12/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
MNLLTWRUVLQQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)C |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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